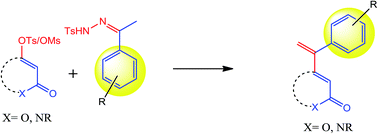Pd-catalyzed cross-coupling reactions of less activated alkenyl electrophiles (for tosylates and mesylates) with tosylhydrazones: synthesis of various 1,3-dienes†
RSC Advances Pub Date: 2014-10-06 DOI: 10.1039/C4RA09012H
Abstract
Palladium catalyzed cross coupling reaction engaging N-tosylhydrazones of corresponding ketones as a nucleophilic coupling partner and various alkenyl tosylates and mesylates as an electrophiles for the synthesis of various alkenyl derivatives. The salient features of this reactions are (1) no stoichiometric organometallic reagents required, (2) it tolerates a wide range of functional groups, (3) easy to handle and required mild conditions.

Recommended Literature
- [1] Distribution of label free cationic polymer-coated gold nanorods in live macrophage cells reveals formation of groups of intracellular SERS signals of probe nanoparticles†
- [2] Graphene-based frustrated Lewis pairs as bifunctional catalysts for CO2 reduction via the dissociative chemisorption of molecular H2: a periodic density functional perspective†
- [3] Large-area patterned 2D conjugated microporous polymers via photomask-assisted solid-state photopolymerization†
- [4] Sequential injection technique for automated titration: Spectrophotometric assay of vitamin C in pharmaceutical products using cerium(IV) in sulfuric acid
- [5] Automatic and semi-automatic assignment and fitting of spectra with PGOPHER
- [6] Flash-photolysis Study of Potassium Hydroxide Solutions†
- [7] Quantitative determination of multiple components in Herba Epimedii using a single reference standard: a comparison of two methods†
- [8] Optically probing nanoemulsion compositions†
- [9] Colloidal cobalt nanoparticles: a highly active and reusable Pauson–Khand catalystElectronic supplementary information (ESI) available: experimental details for the catalytic Pauson–Khand reaction. Transmission electron micrographs of colloidal cobalt nanoparticles before and after reaction. See http://www.rsc.org/suppdata/cc/b1/b107577m/
- [10] Group 13 metal(i) and (ii) guanidinate complexes: effect of ligand backbone on metal oxidation state and coordination sphere†‡










